ML 190

Description

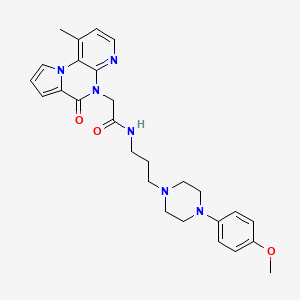

Structure

3D Structure

Properties

IUPAC Name |

N-[3-[4-(4-methoxyphenyl)piperazin-1-yl]propyl]-2-(13-methyl-7-oxo-2,8,10-triazatricyclo[7.4.0.02,6]trideca-1(13),3,5,9,11-pentaen-8-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32N6O3/c1-20-10-12-29-26-25(20)32-14-3-5-23(32)27(35)33(26)19-24(34)28-11-4-13-30-15-17-31(18-16-30)21-6-8-22(36-2)9-7-21/h3,5-10,12,14H,4,11,13,15-19H2,1-2H3,(H,28,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMTIWRPLQBVEMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=C1)N(C(=O)C3=CC=CN32)CC(=O)NCCCN4CCN(CC4)C5=CC=C(C=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

ML190: A Technical Guide to its Mechanism of Action at the Kappa Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

October 2025

Abstract

ML190 is a potent and selective antagonist for the kappa opioid receptor (KOR), a G protein-coupled receptor (GPCR) implicated in addiction, mood disorders, and pain.[1][2] Developed through high-throughput screening as part of the NIH Molecular Libraries Program, ML190 represents a novel chemical scaffold distinct from previously identified KOR antagonists. This document provides a comprehensive overview of the mechanism of action of ML190, detailing its interaction with the KOR, its impact on downstream signaling pathways, and the experimental methodologies used for its characterization. Quantitative data are presented for clarity, and key pathways and workflows are visualized to facilitate understanding.

Introduction to the Kappa Opioid Receptor and ML190

The kappa opioid receptor is one of three classical opioid receptors, alongside the mu (MOR) and delta (DOR) receptors.[1] KOR is the primary target for the endogenous opioid peptide dynorphin.[1] Unlike the MOR, whose activation is associated with euphoria and analgesia, KOR activation by agonists can produce dysphoria, aversion, and sedation, while reducing dopamine release in reward pathways.[1] This has made KOR antagonists a significant area of interest for therapeutic development, particularly for treating substance use disorders, depression, and anxiety.

ML190 (PubChem CID: 44665680) was identified as a selective KOR antagonist that provides a valuable tool for probing the physiological and pathological roles of the KOR system. Its unique chemical structure offers a new avenue for developing therapeutics with improved properties.

Core Mechanism of Action: KOR Antagonism

ML190 functions as a competitive antagonist at the human kappa opioid receptor. This means it binds to the receptor but does not elicit a functional response. Instead, it blocks the binding of endogenous agonists like dynorphin A, thereby preventing the initiation of the receptor's downstream signaling cascade.

The primary signaling pathway for KOR is mediated through its coupling to inhibitory G proteins (Gαi/o). Agonist activation of KOR typically leads to:

-

G-protein Activation: Dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Ion Channel Modulation: The Gβγ subunit can directly modulate ion channels, typically leading to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.

-

β-Arrestin Recruitment: Following agonist binding and G protein-coupled receptor kinase (GRK) phosphorylation, β-arrestin proteins are recruited to the receptor. This process is crucial for receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades, such as the c-Jun N-terminal kinase (JNK) pathway.

ML190, by occupying the KOR binding site, prevents these agonist-driven events. Its antagonistic properties have been most thoroughly characterized by its ability to inhibit agonist-induced β-arrestin recruitment.

References

ML190: A Comprehensive Technical Guide to its Kappa-Opioid Receptor Antagonist Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the selectivity profile of ML190, a potent and selective antagonist of the kappa-opioid receptor (KOR). This document summarizes key quantitative data, outlines detailed experimental methodologies for its characterization, and presents visual representations of relevant signaling pathways and experimental workflows.

Quantitative Selectivity Profile of ML190

ML190 has demonstrated high potency and selectivity for the human kappa-opioid receptor (KOR) in multiple in vitro assays. The following tables summarize the quantitative data regarding its binding affinity and functional antagonism at opioid and a broad panel of other G-protein coupled receptors (GPCRs).

Opioid Receptor Selectivity

| Receptor | Assay Type | Parameter | Value (nM) | Selectivity vs. KOR | Reference |

| Kappa Opioid Receptor (KOR) | β-Arrestin Recruitment | IC₅₀ | 120 | - | [1] |

| Radioligand Binding | Kᵢ | 129 | - | [1] | |

| Mu Opioid Receptor (MOR) | β-Arrestin Recruitment | IC₅₀ | > 32,000 | > 267-fold | [1] |

| Delta Opioid Receptor (DOR) | β-Arrestin Recruitment | IC₅₀ | > 32,000 | > 267-fold | [1] |

Off-Target Binding Profile (Psychoactive Drug Screening Program Panel)

ML190 was profiled against a panel of 45 non-opioid GPCRs to assess its off-target binding liabilities. The data presented below are from radioligand binding assays, with values representing the inhibitory constant (Kᵢ). Only targets with Kᵢ values below 10,000 nM are shown for clarity.

| Receptor | Kᵢ (nM) | Reference |

| Dopamine D₃ | 250 | [1] |

| Serotonin 5-HT₂ₐ | 3,100 | |

| Serotonin 5-HT₂꜀ | 4,200 | |

| Adrenergic α₂ₐ | 6,300 | |

| Adrenergic α₂꜀ | 7,600 | |

| Adrenergic α₂ᵦ | 8,100 | |

| Dopamine D₂ | 9,800 |

Data sourced from the NIH Molecular Libraries Program Probe Report for ML190, which utilized the Psychoactive Drug Screening Program (PDSP) at the University of North Carolina.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the selectivity profile of ML190.

Radioligand Binding Assays

Radioligand binding assays were performed to determine the binding affinity (Kᵢ) of ML190 for the kappa, mu, and delta opioid receptors, as well as a panel of non-opioid receptors.

Objective: To measure the equilibrium dissociation constant (Kᵢ) of an unlabeled test compound (ML190) by its ability to compete with a radiolabeled ligand for binding to the receptor of interest.

Materials:

-

Receptor Source: Cell membranes prepared from HEK293 or CHO cells stably expressing the human opioid receptor subtypes (KOR, MOR, DOR) or other target receptors.

-

Radioligands:

-

KOR: [³H]-U69,593

-

MOR: [³H]-DAMGO

-

DOR: [³H]-DPDPE

-

-

Test Compound: ML190, dissolved in DMSO to create a stock solution, followed by serial dilutions in assay buffer.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Glass Fiber Filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI).

Procedure:

-

Assay Plate Preparation: In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kₔ, and varying concentrations of ML190.

-

Incubation: Incubate the plates for 60-90 minutes at room temperature to allow the binding to reach equilibrium.

-

Termination of Reaction: The binding reaction is terminated by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Radioactivity Measurement: The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is then measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of ML190 (the concentration that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant.

β-Arrestin Recruitment Assay (DiscoveRx PathHunter®)

The primary functional assay used to determine the antagonist potency of ML190 was the DiscoveRx PathHunter® β-arrestin recruitment assay.

Objective: To measure the ability of ML190 to block agonist-induced recruitment of β-arrestin to the KOR.

Principle: This assay utilizes enzyme fragment complementation (EFC). The KOR is fused to a small enzyme donor fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme acceptor fragment (EA). Upon agonist stimulation, β-arrestin is recruited to the KOR, forcing the complementation of the two enzyme fragments and forming an active β-galactosidase enzyme. This active enzyme hydrolyzes a substrate to produce a chemiluminescent signal.

Materials:

-

Cell Line: CHO-K1 cells stably co-expressing the human KOR tagged with ProLink™ and β-arrestin tagged with EA.

-

KOR Agonist: Dynorphin A.

-

Test Compound: ML190.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES.

-

Detection Reagents: PathHunter® detection reagents containing the chemiluminescent substrate.

Procedure:

-

Cell Plating: The engineered cells are plated in a 96-well or 384-well plate and incubated overnight.

-

Compound Addition: The cells are pre-incubated with varying concentrations of ML190 or vehicle for a specified period.

-

Agonist Stimulation: A fixed concentration of the KOR agonist (Dynorphin A), typically at its EC₈₀, is added to the wells to stimulate β-arrestin recruitment.

-

Incubation: The plate is incubated for 60-90 minutes at 37°C.

-

Signal Detection: The PathHunter® detection reagents are added, and the plate is incubated for a further 60 minutes at room temperature. The chemiluminescent signal is then read using a plate reader.

-

Data Analysis: The antagonist activity of ML190 is determined by its ability to inhibit the agonist-induced signal. The IC₅₀ value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the characterization of ML190.

Figure 1: KOR Antagonist Signaling Pathway

Figure 2: Radioligand Displacement Assay Workflow

Figure 3: β-Arrestin Recruitment Assay Workflow

Conclusion

ML190 is a highly potent and selective antagonist of the kappa-opioid receptor. Its selectivity profile, characterized by a sub-micromolar potency at the KOR and over 267-fold selectivity against other opioid receptors, makes it a valuable tool for studying the physiological and pathophysiological roles of the KOR. While exhibiting a generally clean off-target profile, some activity at the dopamine D₃ receptor is noted. The detailed experimental protocols and workflows provided herein offer a guide for the continued investigation and characterization of ML190 and other KOR-targeted compounds.

References

ML190: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical structure, properties, and biological activity of ML190, a potent and selective kappa opioid receptor (KOR) antagonist. This document is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience, pharmacology, and drug development.

Chemical Structure and Properties

ML190 is a small molecule with the chemical name N-[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]-1-methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazine-5(6H)-acetamide.[1] Its chemical structure and key identifying properties are summarized in the tables below.

Table 1: Chemical Identification of ML190

| Identifier | Value |

| IUPAC Name | N-[3-[4-(4-Methoxyphenyl)-1-piperazinyl]propyl]-1-methyl-6-oxopyrido[2,3-e]pyrrolo[1,2-a]pyrazine-5(6H)-acetamide[1] |

| CAS Number | 1355244-02-8[1][2][3] |

| Molecular Formula | C27H32N6O3 |

| SMILES | CC1=C2C(=NC=C1)N(C(=O)C3=CC=CN32)CC(=O)NCCCN4CCN(CC4)C5=CC=C(C=C5)OC |

Table 2: Physicochemical Properties of ML190

| Property | Value | Source |

| Molecular Weight | 488.58 g/mol | |

| Appearance | White to off-white solid | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 20 mM in DMSO. Needs ultrasonic and warming for dissolution in DMSO at 9.77 mg/mL (20.00 mM). | |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. |

Biological Activity and Mechanism of Action

The primary and well-characterized biological activity of ML190 is its function as a selective antagonist of the kappa opioid receptor (KOR).

Kappa Opioid Receptor Antagonism

ML190 is a potent and selective KOR antagonist with an IC50 of 120 nM as determined by a β-arrestin recruitment assay. It also has a corresponding EC50 of 129 nM . The compound displays a high degree of selectivity, with a greater than 267-fold selectivity over the mu (µ) and delta (δ) opioid receptors.

The mechanism of action for ML190's KOR antagonism involves the inhibition of β-arrestin recruitment to the receptor upon agonist stimulation. In a cellular context, when an agonist binds to the KOR, it triggers a conformational change that leads to the recruitment of β-arrestin. This interaction is a key step in the signaling cascade and receptor desensitization. ML190, as an antagonist, binds to the KOR and prevents this agonist-induced recruitment of β-arrestin.

Conflicting Report: Catalase Inhibition

One source has reported ML190 as a potent and selective inhibitor of catalase. This report suggests that ML190 blocks the enzymatic reaction by binding to the active site of catalase and has been shown to be effective in animal models of inflammatory bowel disease. However, this activity is not as widely documented or corroborated as its KOR antagonist activity. Therefore, while noted, the primary and confirmed mechanism of action for ML190 remains its antagonism of the kappa opioid receptor. Further research is required to validate the reported catalase inhibition.

Pharmacokinetic Properties

Limited pharmacokinetic data for ML190 is available and is summarized in the table below.

Table 3: Pharmacokinetic Parameters of ML190

| Parameter | Human | Mouse | Source |

| Plasma Protein Binding (1 µM) | 93.96% | 88.46% | |

| Plasma Protein Binding (10 µM) | 88.54% | 80.07% | |

| Plasma Stability (3 hours) | 100% remaining | 100% remaining | |

| Hepatic Microsome Stability (1 hour) | 22.13% remaining | 7.34% remaining | |

| Hepatic Toxicity (LC50) | >50 µM | Not Reported |

Experimental Protocols

The following section details the methodology for a key experiment used to characterize the activity of ML190.

β-Arrestin Recruitment Assay (PathHunter® Assay)

This assay is a cell-based method used to quantify the interaction between an activated KOR and β-arrestin, thereby determining the antagonist activity of compounds like ML190. The protocol is based on the DiscoverX PathHunter® assay platform, which utilizes enzyme fragment complementation (EFC) with β-galactosidase.

Principle: The assay uses a cell line stably co-expressing the kappa opioid receptor fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag. When an agonist activates the KOR, β-arrestin is recruited to the receptor, bringing the PK and EA tags into close proximity. This allows for the complementation of the two β-galactosidase fragments, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal. An antagonist will inhibit this agonist-induced signal.

Materials:

-

PathHunter® U2OS or CHO-K1 cells stably co-expressing KOR-PK and β-arrestin-EA (DiscoverX, part of Eurofins)

-

Cell plating reagent

-

Test compound (ML190) and a reference KOR agonist (e.g., U-50,488)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

PathHunter® Detection Reagents

Procedure:

-

Cell Plating:

-

Resuspend the cells in the provided cell plating reagent to the recommended density.

-

Dispense the cell suspension into the wells of a white, solid-bottom 384-well microplate.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24-48 hours to allow for cell adherence.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of the KOR agonist (e.g., U-50,488) and the test antagonist (ML190) in assay buffer.

-

For antagonist mode, pre-incubate the cells with ML190 for a specified time before adding the agonist.

-

Add the diluted compounds to the corresponding wells of the cell plate. Include wells with assay buffer only as a negative control and wells with agonist only as a positive control.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 90 minutes.

-

-

Detection:

-

Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions.

-

Allow the detection reagent to equilibrate to room temperature.

-

Add the detection reagent to each well.

-

Incubate the plate at room temperature in the dark for 60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the chemiluminescent signal from each well using a plate reader.

-

The antagonist activity is determined by the degree to which ML190 inhibits the agonist-induced signal.

-

Calculate the IC50 value for ML190 by plotting the percentage of inhibition against the log concentration of ML190 and fitting the data to a four-parameter logistic equation.

-

Conclusion

ML190 is a well-characterized, potent, and selective kappa opioid receptor antagonist. Its defined chemical structure, favorable in vitro properties, and specific mechanism of action make it a valuable tool for researchers investigating the role of the kappa opioid system in various physiological and pathological processes. This technical guide provides a comprehensive summary of the current knowledge on ML190 to support its application in preclinical research and drug development endeavors.

References

- 1. Understanding predictions of drug profiles using explainable machine learning models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrating Chemical Language and Physicochemical Features for Enhanced Molecular Property Prediction with Multimodal Language Models for KDD 2023 - IBM Research [research.ibm.com]

- 3. Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials | Rowan [rowansci.com]

An In-Depth Technical Guide to Cellular Target Engagement of ML190

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular target engagement of ML190, a selective kappa-opioid receptor (KOR) antagonist. This document details the quantitative data associated with ML190's interaction with its target, outlines the experimental protocols for key assays used to determine target engagement, and illustrates the relevant signaling pathways and experimental workflows.

Quantitative Data for ML190 Target Engagement

ML190 has been characterized as a potent and selective antagonist of the kappa-opioid receptor (KOR). The following table summarizes the quantitative metrics of its target engagement as determined by in vitro cellular assays.

| Parameter | Value | Assay Type | Notes |

| IC50 | 120 nM | DiscoveRx PathHunter β-arrestin Assay | This value represents the concentration of ML190 that inhibits 50% of the maximal response in a β-arrestin recruitment assay stimulated by a KOR agonist.[1] |

| IC50 | 3 nM | Transfluor HCS β-arrestin Translocation Assay | This value, determined by a high-content imaging-based assay, also reflects the inhibition of agonist-induced β-arrestin recruitment to the KOR. The difference in potency compared to the DiscoveRx assay may be due to different assay formats and sensitivities.[1] |

| Selectivity | >267-fold | HCS β-arrestin Translocation Assay | ML190 demonstrates high selectivity for the kappa-opioid receptor over the mu- and delta-opioid receptors.[1] |

Experimental Protocols for Target Engagement Assays

The following sections provide detailed methodologies for key experiments used to characterize the cellular target engagement of ML190 and other G-protein coupled receptor (GPCR) ligands.

DiscoveRx PathHunter® β-Arrestin Recruitment Assay (Antagonist Mode)

This assay quantifies the ability of a compound to block agonist-induced recruitment of β-arrestin to the target GPCR. The technology is based on enzyme fragment complementation (EFC).[2][3]

Principle: The GPCR is fused to a small enzyme donor fragment (ProLink™), and β-arrestin is fused to a larger, inactive enzyme acceptor (EA). Upon agonist-induced GPCR activation, β-arrestin is recruited to the receptor, forcing the complementation of the two enzyme fragments and forming an active β-galactosidase enzyme. This enzyme hydrolyzes a substrate to produce a chemiluminescent signal. Antagonists compete with the agonist, thereby reducing the signal.

Protocol:

-

Cell Plating:

-

Culture PathHunter® cells expressing the KOR-ProLink™ fusion and β-arrestin-EA in the recommended medium.

-

Plate the cells in a 384-well white, solid-bottom assay plate at a density of 5,000 cells per well in 20 µL of the appropriate cell plating reagent.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of ML190 in the appropriate assay buffer containing ≤ 1% DMSO.

-

Prepare a solution of a known KOR agonist at a concentration that elicits an 80% maximal response (EC₈₀).

-

Add 5 µL of the ML190 dilutions to the cell plate and incubate for 30 minutes at 37°C.

-

-

Agonist Stimulation:

-

Add 5 µL of the KOR agonist solution (EC₈₀ concentration) to the wells containing ML190.

-

Incubate the plate for 90 minutes at 37°C.

-

-

Signal Detection:

-

Prepare the PathHunter® Detection Reagent by mixing the Substrate Reagent 1, Substrate Reagent 2, and Cell Assay Buffer according to the manufacturer's instructions.

-

Add 12 µL of the detection reagent to each well.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

Read the chemiluminescent signal using a plate reader.

-

-

Data Analysis:

-

The percentage of inhibition is calculated relative to the signal from wells treated with the agonist alone.

-

The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic equation.

-

Transfluor® High-Content Screening (HCS) β-Arrestin Translocation Assay

This imaging-based assay visualizes and quantifies the translocation of a fluorescently tagged β-arrestin from the cytoplasm to the GPCR at the cell membrane upon agonist stimulation. Antagonists block this translocation.

Principle: Cells are engineered to express the GPCR of interest and a β-arrestin protein fused to a green fluorescent protein (GFP). In unstimulated cells, the β-arrestin-GFP is diffusely distributed in the cytoplasm. Upon agonist binding to the GPCR, β-arrestin-GFP is recruited to the cell membrane, forming fluorescent puncta (pits and vesicles). High-content imaging systems are used to quantify this translocation.

Protocol:

-

Cell Plating:

-

Plate U2OS cells stably co-expressing the kappa-opioid receptor and β-arrestin-GFP in a 384-well, black-walled, clear-bottom imaging plate at a density of 4,500 cells per well in 23 µL of culture medium.

-

Incubate overnight at 37°C with 5% CO₂.

-

-

Compound and Agonist Preparation:

-

Prepare serial dilutions of ML190 in a suitable buffer.

-

Prepare a solution of a KOR agonist (e.g., isoproterenol for a model system) at a concentration that stimulates translocation.

-

-

Antagonist Incubation:

-

Add 2 µL of the ML190 dilutions to the appropriate wells.

-

Incubate for 30 minutes at 37°C with 5% CO₂.

-

-

Agonist Stimulation:

-

Add 10 µL of the KOR agonist solution to the wells.

-

Incubate for 30-45 minutes at 37°C with 5% CO₂ to allow for the formation of fluorescent vesicles.

-

-

Cell Fixation and Staining:

-

Stop the assay by adding 35 µL of 4% methanol-free formaldehyde to each well and incubate for 45 minutes at room temperature.

-

Wash each well with 50 µL of Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Add a nuclear stain (e.g., Hoechst) for cell segmentation during image analysis.

-

-

Image Acquisition and Analysis:

-

Acquire images using a high-content imaging system.

-

Use image analysis software (e.g., MetaXpress®) to identify cells and quantify the formation of fluorescent pits and vesicles within the cytoplasm.

-

The IC₅₀ is calculated based on the concentration-dependent inhibition of agonist-induced β-arrestin translocation.

-

Cellular Thermal Shift Assay (CETSA) for a Generic GPCR Antagonist

CETSA is a powerful method to confirm direct target engagement in a cellular context by measuring changes in the thermal stability of a target protein upon ligand binding.

Principle: The binding of a ligand to its target protein can either increase or decrease the protein's thermal stability. In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) target protein remaining at each temperature is quantified, often by Western blotting or other immunoassays. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.

Protocol (Western Blot-based):

-

Cell Culture and Treatment:

-

Culture a cell line endogenously expressing the target GPCR to 80-90% confluency.

-

Treat the cells with either vehicle (e.g., DMSO) or the antagonist at the desired concentration and incubate under normal culture conditions for a specified time (e.g., 1 hour).

-

-

Heat Shock:

-

Harvest the cells and resuspend them in a buffer (e.g., PBS) containing protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a PCR cycler, followed by a cooling step to 4°C.

-

-

Cell Lysis and Protein Quantification:

-

Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Transfer the supernatant to a new tube and determine the protein concentration.

-

-

Western Blotting:

-

Normalize the protein concentration for all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with a primary antibody specific for the target GPCR, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for each temperature point.

-

Plot the relative amount of soluble protein as a function of temperature to generate melting curves for both vehicle- and antagonist-treated samples.

-

A shift in the melting curve indicates target engagement.

-

Fluorescence Polarization (FP) Assay for a Generic GPCR Antagonist

FP is a solution-based, homogeneous technique that measures the binding of a small fluorescently labeled ligand (tracer) to a larger protein. This method can be adapted to a competitive binding format to determine the affinity of unlabeled compounds.

Principle: A small fluorescent tracer, when excited with polarized light, tumbles rapidly in solution, resulting in the emission of depolarized light. When the tracer binds to a much larger protein (like a GPCR), its rotation slows down, and the emitted light remains polarized. In a competitive assay, an unlabeled antagonist will compete with the fluorescent tracer for binding to the receptor, causing a decrease in the polarization of the emitted light.

Protocol (Competitive Binding):

-

Reagent Preparation:

-

Prepare a membrane fraction from cells overexpressing the target GPCR.

-

Select a fluorescently labeled ligand (tracer) that binds to the GPCR with high affinity.

-

Prepare serial dilutions of the unlabeled antagonist (e.g., ML190).

-

-

Assay Setup:

-

In a low-volume, black, 384-well plate, add the GPCR membrane preparation, the fluorescent tracer at a fixed concentration (typically at its Kd), and the serially diluted antagonist.

-

Include controls for no binding (tracer only) and maximal binding (tracer and receptor without antagonist).

-

Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

-

-

Measurement:

-

Measure the fluorescence polarization using a plate reader equipped with polarizing filters. The instrument measures the intensity of light emitted parallel and perpendicular to the plane of excitation.

-

The polarization value (in milli-polarization units, mP) is calculated from these intensities.

-

-

Data Analysis:

-

The mP values are plotted against the logarithm of the antagonist concentration.

-

The data is fitted to a sigmoidal dose-response curve to determine the IC₅₀ of the antagonist.

-

The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation, which takes into account the concentration and Kd of the fluorescent tracer.

-

Signaling Pathways and Experimental Workflows

Kappa-Opioid Receptor Signaling Pathway

The kappa-opioid receptor is a G-protein coupled receptor that primarily couples to the Gi/o family of G proteins. Its activation initiates a signaling cascade that leads to various cellular responses. ML190, as a KOR antagonist, blocks these downstream effects. The signaling pathway is depicted below.

Caption: Kappa-Opioid Receptor Signaling Cascade.

Experimental Workflow: Cellular Thermal Shift Assay (CETSA)

The following diagram illustrates the general workflow for a CETSA experiment designed to confirm the target engagement of a compound in cells.

References

An In-depth Technical Guide to Selective Chemical Probes: ML190 for the κ-Opioid Receptor and ML204 for TRPC4/C5 Channels

A Note to the Researcher: This guide addresses the inquiry regarding "ML190 as a selective chemical probe." Initial investigations revealed a common point of confusion. The chemical probe ML190 is a selective antagonist for the κ-Opioid Receptor (KOR), not the TRPC4 channel. The selective inhibitor for the TRPC4 and TRPC5 channels is the chemical probe ML204.[1][2][3] This guide provides a comprehensive technical overview of both ML190 and ML204 to serve as a valuable resource for researchers, scientists, and drug development professionals.

Part 1: ML190 - A Selective Chemical Probe for the κ-Opioid Receptor (KOR)

The κ-opioid receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in pain perception, mood regulation, and addiction. Selective antagonists of KOR are valuable tools for dissecting the physiological functions of this receptor and hold therapeutic potential for treating depression and substance use disorders. ML190 is a potent and selective small molecule antagonist of KOR, developed through the NIH Molecular Libraries Program.

Quantitative Data for ML190

The following tables summarize the key quantitative data for ML190, facilitating a clear comparison of its biological activity and physicochemical properties.

Table 1: Biological Activity of ML190

| Parameter | Value | Assay Type | Species | Notes |

| IC50 | 120 nM | β-arrestin recruitment | Human | >267-fold selectivity over μ and δ opioid receptors. |

| EC50 | 129 nM | Not Specified | Not Specified | |

| Selectivity | >267-fold | β-arrestin recruitment | Human | Compared to μ- and δ-opioid receptors. |

Table 2: Physicochemical Properties of ML190

| Property | Value | Source |

| Molecular Formula | C27H32N6O3 | |

| Molecular Weight | 488.58 g/mol | |

| CAS Number | 1355244-02-8 | |

| Appearance | Powder | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble to 20 mM in DMSO | |

| Storage | Desiccate at -20°C | |

| Plasma Protein Binding (Human) | 93.96% (1 μM), 88.54% (10 μM) | |

| Plasma Protein Binding (Mouse) | 88.46% (1 μM), 80.07% (10 μM) | |

| Plasma Stability (Human & Mouse) | 100% remaining at 3 hours | |

| Hepatic Microsome Stability (Human) | 22.13% remaining at 1 hour | |

| Hepatic Microsome Stability (Mouse) | 7.34% remaining at 1 hour | |

| Hepatic Toxicity (LC50) | >50 μM |

Experimental Protocols for ML190 Characterization

This assay quantifies the antagonism of ML190 at the κ-Opioid Receptor by measuring the inhibition of agonist-induced β-arrestin recruitment.

Materials:

-

PathHunter® U2OS or CHO-K1 cells stably co-expressing KOR fused to a ProLink™ (PK) tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (DiscoverX).

-

Cell plating reagent.

-

Test compound (ML190) and reference agonist (e.g., Dynorphin A).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

PathHunter® Detection Reagents.

Procedure:

-

Cell Plating:

-

Culture PathHunter® cells in the recommended medium.

-

On the day of the assay, harvest and resuspend cells in the cell plating reagent.

-

Dispense the cell suspension into a 384-well white, solid-bottom assay plate.

-

-

Compound Preparation and Addition:

-

Prepare serial dilutions of ML190 in assay buffer.

-

Add the diluted ML190 to the cell plate.

-

Incubate for a pre-determined time at 37°C in a 5% CO2 incubator.

-

-

Agonist Challenge:

-

Prepare the reference agonist (e.g., Dynorphin A) at a concentration that elicits a robust response (e.g., EC80).

-

Add the agonist to the cell plate containing ML190.

-

Incubate for 90 minutes at 37°C.

-

-

Detection:

-

Prepare the PathHunter® detection reagent mixture according to the manufacturer's instructions.

-

Add the detection reagent to each well.

-

Incubate at room temperature in the dark for 60 minutes.

-

-

Data Acquisition:

-

Measure the chemiluminescent signal from each well using a plate reader.

-

The inhibitory effect of ML190 is determined by the reduction in the agonist-induced signal.

-

Visualizations for ML190

References

- 1. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Novel Chemical Inhibitor of TRPC4 Channels - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Identification of ML204, a novel potent antagonist that selectively modulates native TRPC4/C5 ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of ML190 in Addiction Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ML190 is a potent and selective antagonist of the κ-opioid receptor (KOR), a key component of the endogenous opioid system implicated in the negative affective states associated with addiction and relapse. This technical guide provides an in-depth overview of ML190's core pharmacology, its potential role in addiction research, and the experimental frameworks used to evaluate such compounds. While direct preclinical studies of ML190 in addiction models are not yet widely published, this document extrapolates its likely applications and methodologies based on its known mechanism of action and the established role of KOR antagonists in the field. This guide summarizes key quantitative data for ML190 and other relevant KOR ligands, details established experimental protocols for addiction-related behavioral assays, and provides visualizations of the underlying signaling pathways.

Introduction: The κ-Opioid Receptor System in Addiction

The brain's reward system is a primary target of addictive substances. Chronic drug use leads to neuroadaptations in this circuitry, often resulting in a state of reward deficit and negative affect during withdrawal, which drives continued drug-seeking behavior. The endogenous dynorphin/κ-opioid receptor (KOR) system is a critical mediator of this "anti-reward" state.[1] Activation of KORs, particularly in brain regions like the nucleus accumbens and amygdala, produces dysphoria and aversive states, contributing significantly to the motivation for relapse.[2]

Pharmacological blockade of KORs with selective antagonists is therefore a promising therapeutic strategy for the treatment of substance use disorders. By preventing the effects of endogenous dynorphins, KOR antagonists are hypothesized to alleviate the negative emotional states associated with withdrawal and stress-induced relapse.[2]

ML190: A Selective κ-Opioid Receptor Antagonist

ML190 has been identified as a selective antagonist for the κ-opioid receptor. Its pharmacological profile suggests it is a valuable tool for dissecting the role of the KOR system in various physiological and pathological processes, including addiction.

In Vitro Pharmacology of ML190

The primary in vitro characterization of ML190 has been in receptor binding and functional assays. This data is crucial for understanding its potency and selectivity.

| Compound | Assay | Target | IC50 (nM) | Selectivity | Reference |

|---|---|---|---|---|---|

| ML190 | β-arrestin | κ-opioid Receptor | 120 | >267-fold over μ- and δ-opioid receptors |

Preclinical Models for Evaluating KOR Antagonists in Addiction

While specific in vivo behavioral data for ML190 in addiction models is limited in the public domain, the following experimental paradigms are standard for evaluating the therapeutic potential of KOR antagonists.

Conditioned Place Preference (CPP)

The CPP paradigm is a form of Pavlovian conditioning used to measure the motivational effects of drugs. Animals learn to associate a specific environment with the rewarding or aversive effects of a substance.

-

Apparatus: A two- or three-compartment chamber with distinct visual and tactile cues in each compartment.

-

Phases:

-

Pre-Conditioning (Baseline): Animals are allowed to freely explore the entire apparatus to determine any initial preference for a particular compartment.

-

Conditioning: Over several days, animals receive injections of a drug of abuse (e.g., cocaine, morphine) and are confined to one compartment, and on alternate days, they receive a vehicle injection and are confined to the other compartment. To test the effect of a KOR antagonist like ML190, it would be administered prior to the drug of abuse during the conditioning phase.

-

Post-Conditioning (Test): Animals are placed back in the apparatus with free access to all compartments, and the time spent in each compartment is recorded. A preference for the drug-paired side indicates the rewarding effect of the drug. A reduction in this preference by ML190 would suggest it blocks the rewarding properties of the drug or induces aversion.

-

-

Reinstatement: Following extinction of the preference (repeated exposure to the apparatus without the drug), a priming dose of the drug or a stressor can reinstate the preference. KOR antagonists are often tested for their ability to block this reinstatement, which models relapse.

Drug Self-Administration

This operant conditioning model is considered the gold standard for assessing the reinforcing properties of a drug, as it measures motivated, drug-seeking behavior.

-

Apparatus: An operant chamber equipped with two levers. Presses on the "active" lever result in an intravenous infusion of a drug, while presses on the "inactive" lever have no consequence.

-

Phases:

-

Acquisition: Animals learn to press the active lever to receive drug infusions.

-

Maintenance: Once a stable pattern of self-administration is established, the effect of a KOR antagonist can be tested. ML190 would typically be administered before the self-administration session. A decrease in active lever pressing would indicate a reduction in the reinforcing effects of the drug.

-

Extinction and Reinstatement: Following acquisition, lever pressing is extinguished by replacing the drug with saline. Reinstatement of drug-seeking behavior can be triggered by a drug prime, a drug-associated cue, or a stressor. The ability of a KOR antagonist to prevent reinstatement is a key measure of its potential to prevent relapse.

-

κ-Opioid Receptor Signaling Pathways in Addiction

Activation of the KOR, a G-protein coupled receptor (GPCR), by its endogenous ligand dynorphin initiates a signaling cascade that ultimately leads to the negative affective states associated with addiction. ML190, as a KOR antagonist, blocks these downstream effects.

G-Protein Dependent Signaling

Experimental Workflow for Evaluating KOR Antagonists

The process of evaluating a novel KOR antagonist like ML190 in the context of addiction research follows a logical progression from in vitro characterization to in vivo behavioral testing.

Conclusion and Future Directions

ML190 is a selective KOR antagonist that holds promise as a research tool to further elucidate the role of the dynorphin/KOR system in addiction. Based on the well-established pro-addictive effects of KOR activation, it is hypothesized that ML190 will demonstrate efficacy in preclinical models by reducing the rewarding effects of drugs of abuse and preventing stress- and drug-induced relapse. Future research should focus on conducting comprehensive in vivo studies with ML190 in models of addiction to various substances, including opioids, stimulants, and alcohol. Such studies will be critical in validating its therapeutic potential and advancing our understanding of the neurobiology of addiction. The detailed experimental protocols and conceptual frameworks provided in this guide offer a roadmap for researchers and drug development professionals to pursue these vital investigations.

References

Foundational Studies of ML190: A Selective KOR Antagonist

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML190 is a potent and highly selective antagonist of the kappa opioid receptor (KOR), a key target in the central nervous system implicated in addiction, depression, and pain.[1][2][3] Discovered through a high-throughput screening campaign by the NIH Molecular Libraries Program, ML190 represents a novel chemical scaffold with significant potential as a research tool and a lead compound for therapeutic development.[1][4] This document provides a comprehensive overview of the foundational studies on ML190, including its pharmacological properties, experimental protocols for its characterization, and the key signaling pathways it modulates.

Introduction

The kappa opioid receptor (KOR) system, and its endogenous ligand dynorphin, play a crucial role in regulating mood, reward, and stress responses. Activation of KOR is associated with aversive states, making its antagonism a promising strategy for treating various neuropsychiatric disorders, including addiction and depression. ML190 emerged from a focused effort to identify novel, selective KOR antagonists with improved properties over existing compounds. Its unique chemical structure, which is achiral and synthetically accessible, distinguishes it from many other KOR ligands.

Quantitative Pharmacological Data

The pharmacological profile of ML190 has been characterized through a series of in vitro assays, demonstrating its high potency and selectivity for the KOR.

| Parameter | Value | Assay System | Reference |

| IC50 | 120 nM | DiscoveRx β-arrestin | |

| EC50 | 129 nM | Not Specified | |

| Selectivity | >267-fold vs. MOP & DOP | β-arrestin translocation assays | |

| Human Plasma Protein Binding (1 µM) | 93.96% | Not Specified | |

| Mouse Plasma Protein Binding (1 µM) | 88.46% | Not Specified | |

| Human Hepatic Microsome Stability (1 hr) | 22.13% remaining | Not Specified | |

| Mouse Hepatic Microsome Stability (1 hr) | 7.34% remaining | Not Specified | |

| Hepatic Toxicity (LC50) | >50 µM | Not Specified |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the foundational studies of ML190.

High-Throughput Screening (HTS) for KOR Modulators

The discovery of ML190 originated from a large-scale screening campaign of the MLSMR compound collection.

-

Primary Assay: A DiscoveRx β-arrestin assay was used to screen approximately 290,000 compounds at a single concentration of 10 µM for both agonist and antagonist activity at the KOR.

-

Confirmation: Compounds exhibiting >50% activity compared to the endogenous ligand Dynorphin were re-tested using freshly supplied compound solutions to confirm their activity.

-

Secondary Assays: Confirmed hits were further characterized in high-content imaging β-arrestin translocation assays for the KOR, as well as for the mu (MOP) and delta (DOP) opioid receptors to determine selectivity.

β-Arrestin Recruitment Assay (DiscoveRx)

This assay quantifies the interaction of β-arrestin with the activated KOR, a key step in G-protein coupled receptor (GPCR) desensitization and signaling.

-

Cell Line: U2OS cells stably co-expressing the ProLink™ (PK)-tagged KOR and the Enzyme Acceptor (EA)-tagged β-arrestin.

-

Principle: Upon agonist binding to the KOR, β-arrestin is recruited to the receptor, forcing the complementation of the two β-galactosidase fragments (PK and EA). The resulting active enzyme converts a substrate to a chemiluminescent signal.

-

Antagonist Mode: To identify antagonists, cells are first incubated with the test compound, followed by the addition of an EC80 concentration of the KOR agonist U-50,488. A decrease in the chemiluminescent signal indicates antagonistic activity.

-

Data Analysis: Data is normalized to vehicle controls (0% inhibition) and a saturating concentration of a known antagonist (100% inhibition). IC50 values are calculated from a four-parameter logistic fit of the concentration-response curves.

High-Content Transfluor® Assay (Molecular Devices)

This image-based assay measures GPCR activation by monitoring the translocation of β-arrestin-GFP from the cytoplasm to the cell membrane.

-

Cell Line: CHO-K1 cells stably expressing human KOR and a β-arrestin2-GFP fusion protein.

-

Procedure:

-

Cells are plated in 384-well plates and incubated overnight.

-

For antagonist testing, cells are pre-incubated with test compounds for 30 minutes.

-

An EC80 concentration of the agonist U-50,488 is added and the plates are incubated for a further 30-60 minutes at 37°C.

-

Cells are fixed and stained with a nuclear dye (e.g., Hoechst 33342).

-

Plates are imaged on a high-content imaging system.

-

-

Image Analysis: An algorithm is used to identify the nucleus and cytoplasm of each cell and quantify the translocation of the β-arrestin-GFP signal to membrane-proximal puncta.

-

Selectivity Profiling: The same assay principle is applied using cell lines expressing the MOP and DOP to determine the selectivity of the compounds.

Visualizations

Signaling Pathway of KOR Antagonism

Caption: KOR antagonism by ML190 blocks dynorphin-mediated inhibition of dopamine release.

Experimental Workflow for ML190 Discovery

Caption: High-throughput screening and hit refinement workflow leading to ML190.

Selectivity Profile of ML190

Caption: ML190 demonstrates high selectivity for the Kappa Opioid Receptor.

Conclusion

ML190 is a valuable chemical probe for the study of KOR biology and a promising starting point for the development of novel therapeutics. Its well-characterized potency, selectivity, and novel chemical scaffold make it an important tool for the neuroscience and drug discovery communities. The detailed experimental protocols provided herein should facilitate the replication and extension of these foundational studies. Further research into the in vivo pharmacology and therapeutic potential of ML190 and its analogs is warranted.

References

- 1. Discovery of Small Molecule Kappa Opioid Receptor Agonist and Antagonist Chemotypes through a HTS and Hit Refinement Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kappa-opioid antagonists for psychiatric disorders: from bench to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antagonist for the Kappa Opioid Receptor - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

ML190: A Technical Guide to its Antagonistic Effect on Dynorphin Signaling

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Dynorphin/Kappa Opioid Receptor (KOR) System

The dynorphin/kappa opioid receptor (KOR) system is a critical component of endogenous opioid signaling, implicated in the modulation of pain, mood, stress responses, and reward pathways.[1][2] KORs, a class of G protein-coupled receptors (GPCRs), are distributed throughout the central and peripheral nervous systems.[3] Their primary endogenous ligands are dynorphin peptides (DYNs).[1][4] Unlike the rewarding effects associated with mu-opioid receptor activation, the stimulation of KORs by dynorphins typically produces aversive or dysphoric states. This is primarily achieved by inhibiting dopamine release in reward-related brain regions like the nucleus accumbens.

Dysregulation of the DYN/KOR system is linked to the pathophysiology of several psychiatric conditions, including depression, anxiety, and substance use disorders. Consequently, KOR antagonists, which block the effects of dynorphin, are being actively investigated as promising therapeutics. This document provides a detailed technical overview of ML190, a potent and selective small-molecule KOR antagonist, focusing on its mechanism of action in blocking dynorphin-mediated signaling.

Quantitative Profile of ML190

ML190 is a novel, non-opioid scaffold KOR antagonist identified through high-throughput screening. Its efficacy and selectivity have been quantified through various in vitro assays. The key quantitative data are summarized below.

Table 1: In Vitro Pharmacological Data for ML190

| Parameter | Value | Assay / Condition | Source |

| IC₅₀ | 120 nM | β-arrestin Recruitment Assay | |

| EC₅₀ | 129 nM | Functional Antagonism Assay | |

| Selectivity | >267-fold | Over μ- and δ-opioid receptors | |

| Human Plasma Protein Binding | 93.96% (at 1 μM) | Not Specified | |

| Mouse Plasma Protein Binding | 88.46% (at 1 μM) | Not Specified | |

| Human Hepatic Microsome Stability | 22.13% remaining at 1 hr | Not Specified | |

| Mouse Hepatic Microsome Stability | 7.34% remaining at 1 hr | Not Specified |

Mechanism of Action: Antagonism of Dynorphin Signaling Pathways

As a KOR antagonist, ML190 exerts its effects by competitively binding to the KOR and preventing its activation by endogenous dynorphins. This blockade inhibits two primary downstream signaling cascades: the canonical G-protein pathway and the β-arrestin-mediated pathway.

G-Protein-Mediated Signaling

Upon binding of dynorphin, the KOR couples to inhibitory G-proteins (Gαi/o). This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic adenosine monophosphate (cAMP), activation of G-protein-gated inwardly rectifying potassium (GIRK) channels, and inhibition of voltage-gated calcium channels (VGCCs). The collective result is a hyperpolarization of the neuron and a reduction in neurotransmitter release, which underlies the system's modulatory effects on dopamine and glutamate.

β-Arrestin-Mediated Signaling

In addition to G-protein coupling, agonist-bound KORs are phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding uncouples the receptor from G-proteins, leading to signal desensitization and receptor internalization. Furthermore, β-arrestin acts as a scaffold protein, initiating a second wave of signaling by activating kinase cascades, including p38 mitogen-activated protein kinase (MAPK). This pathway is often associated with the adverse effects of KOR activation, such as dysphoria.

The Antagonistic Action of ML190

ML190 functions as a competitive antagonist, occupying the dynorphin binding site on the KOR without activating it. This action effectively prevents dynorphin from binding and initiating either the G-protein or the β-arrestin signaling cascades. By blocking the constitutive and agonist-induced activity of the KOR, ML190 prevents the downstream cellular effects, thereby reversing or inhibiting the physiological consequences of high dynorphin tone.

Key Experimental Protocols

The characterization of ML190 involved several standard pharmacological assays. The generalized methodologies for these key experiments are outlined below.

β-Arrestin Translocation Assay (e.g., Transfluor)

This imaging-based assay measures the recruitment of β-arrestin to the activated KOR at the cell membrane.

-

Objective: To quantify the antagonistic effect of ML190 by measuring its ability to inhibit agonist-induced β-arrestin translocation.

-

Cell Line: U2OS cells (or similar) stably co-expressing the human KOR and a β-arrestin-GFP fusion protein.

-

Methodology:

-

Plating: Seed cells in 96- or 384-well, clear-bottom imaging plates and culture overnight.

-

Compound Preparation: Prepare serial dilutions of ML190 (antagonist) and a fixed, EC₈₀ concentration of a KOR agonist (e.g., Dynorphin A).

-

Treatment: Pre-incubate cells with varying concentrations of ML190 or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add the KOR agonist to all wells (except negative controls) and incubate for a further period (e.g., 30-60 minutes) to allow for β-arrestin translocation.

-

Fixation & Staining: Fix cells with 4% paraformaldehyde, permeabilize, and stain nuclei with a fluorescent dye (e.g., Hoechst).

-

Imaging: Acquire images using a high-content automated microscope, capturing both GFP and nuclear channels.

-

Analysis: Use image analysis software to quantify the translocation of β-arrestin-GFP from the cytoplasm to the membrane/internalized vesicles. Calculate IC₅₀ values for ML190 by fitting the dose-response inhibition curve.

-

Competitive Radioligand Binding Assay

This assay determines the binding affinity of ML190 for the KOR by measuring its ability to displace a known radiolabeled KOR ligand.

-

Objective: To determine the binding affinity (Ki) of ML190 for the KOR.

-

Materials: Cell membranes prepared from a cell line overexpressing the human KOR (e.g., CHO-KOR); a high-affinity KOR radioligand (e.g., [³H]-U69,593).

-

Methodology:

-

Reaction Setup: In a 96-well plate, combine the KOR-expressing cell membranes, a fixed concentration of the radioligand, and varying concentrations of ML190 in a suitable binding buffer.

-

Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

-

Harvesting: Rapidly filter the reaction mixture through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold buffer to remove non-specifically bound radioactivity.

-

Scintillation Counting: Place the filter discs into scintillation vials with scintillation fluid and measure the retained radioactivity using a liquid scintillation counter.

-

Analysis: Plot the percentage of specific binding against the log concentration of ML190. Calculate the IC₅₀ and then derive the Ki value using the Cheng-Prusoff equation.

-

The workflow for identifying and characterizing a compound like ML190 typically follows a logical progression from initial screening to detailed pharmacological profiling.

Conclusion

ML190 is a potent, selective, and structurally novel antagonist of the kappa opioid receptor. It effectively blocks dynorphin-mediated signaling through both G-protein and β-arrestin pathways. The detailed characterization of its quantitative pharmacology and mechanism of action establishes ML190 as a valuable pharmacological tool for investigating the complex roles of the DYN/KOR system in health and disease. Furthermore, its favorable profile underscores the therapeutic potential of this chemical class for the development of novel treatments for addiction, depression, and other stress-related disorders.

References

- 1. The dynorphin/κ-opioid receptor system and its role in psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 30 Years of Dynorphins – New Insights on Their Functions in Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Role of the Dynorphin/Kappa Opioid Receptor System in the Motivational Effects of Ethanol - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Studies of ML190

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML190 is a potent and selective antagonist of the Kappa Opioid Receptor (KOR), a G protein-coupled receptor (GPCR) implicated in a variety of physiological and pathological processes, including pain, mood disorders, and addiction.[1][2] As a valuable research tool, ML190 allows for the elucidation of KOR function and the exploration of its therapeutic potential. These application notes provide detailed protocols for the in vitro characterization of ML190, enabling researchers to reliably assess its pharmacological properties.

Data Presentation

The following tables summarize the key in vitro pharmacological parameters of ML190.

Table 1: Potency and Efficacy of ML190

| Parameter | Value | Assay Type | Reference Agonist | Cell Line | Source |

| IC₅₀ | 120 nM | β-arrestin recruitment | Dynorphin A | U2OS | [1] |

| EC₅₀ | 129 nM | β-arrestin recruitment | Dynorphin A | U2OS | |

| Kᵢ | 129 nM | Radioligand Binding | - | - | |

| pA₂ | Not Reported | Schild Analysis | - | - |

Table 2: Selectivity Profile of ML190

| Receptor | Selectivity Fold vs. KOR | Source |

| Mu Opioid Receptor (MOR) | >267 | |

| Delta Opioid Receptor (DOR) | >267 |

Signaling Pathway

ML190 acts as an antagonist at the Kappa Opioid Receptor, which primarily couples to the inhibitory G protein, Gαi/o. Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gα-GTP and Gβγ subunits. These subunits then modulate downstream effector proteins. Gαi/o activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The Gβγ subunits can modulate the activity of various ion channels, such as G protein-coupled inwardly-rectifying potassium channels (GIRKs) and voltage-gated calcium channels. Additionally, agonist binding can trigger the recruitment of β-arrestin, which desensitizes the receptor and can initiate G protein-independent signaling cascades. As an antagonist, ML190 binds to the KOR and prevents these agonist-induced signaling events.

Caption: Kappa Opioid Receptor (KOR) signaling pathway and the antagonistic action of ML190.

Experimental Workflow

The in vitro characterization of a novel KOR antagonist like ML190 typically follows a multi-step process to determine its affinity, potency, and selectivity. The workflow begins with primary screening to identify compounds that bind to the receptor, followed by functional assays to confirm their antagonistic activity and selectivity against other opioid receptors.

Caption: Experimental workflow for the in vitro characterization of a KOR antagonist.

Experimental Protocols

Radioligand Binding Assay (for Kᵢ Determination)

This assay measures the affinity of ML190 for the KOR by competing with a radiolabeled ligand.

Materials:

-

Cell membranes prepared from cells stably expressing human KOR.

-

Radioligand (e.g., [³H]-U69,593).

-

ML190 stock solution.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Unlabeled KOR agonist (for non-specific binding, e.g., U-50,488H).

-

96-well filter plates.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of ML190 in Assay Buffer.

-

In a 96-well plate, add in the following order:

-

Assay Buffer.

-

ML190 dilution or vehicle (for total binding) or unlabeled agonist (for non-specific binding).

-

Radioligand at a concentration near its K₋.

-

Cell membranes.

-

-

Incubate the plate at room temperature for 60-90 minutes.

-

Terminate the reaction by rapid filtration through the filter plates using a cell harvester.

-

Wash the filters multiple times with ice-cold Wash Buffer.

-

Dry the filter plates and add scintillation fluid to each well.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of ML190 from the competition curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋), where [L] is the concentration of the radioligand and K₋ is its dissociation constant.

β-Arrestin Recruitment Assay (for IC₅₀ Determination)

This functional assay measures the ability of ML190 to block agonist-induced recruitment of β-arrestin to the KOR.

Materials:

-

U2OS cells co-expressing KOR and a β-arrestin reporter system (e.g., PathHunter®).

-

KOR agonist (e.g., Dynorphin A).

-

ML190 stock solution.

-

Cell culture medium and assay buffer.

-

Detection reagents for the reporter system.

-

Luminometer.

Procedure:

-

Plate the cells in a 96-well plate and incubate overnight.

-

Prepare serial dilutions of ML190 in assay buffer.

-

Add the ML190 dilutions to the cells and incubate for a pre-determined time (e.g., 30 minutes).

-

Add the KOR agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).

-

Incubate for 60-90 minutes at 37°C.

-

Add the detection reagents according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

Plot the antagonist response against the concentration of ML190 to determine the IC₅₀ value.

GTPγS Binding Assay (for Functional Antagonism)

This assay measures the ability of ML190 to inhibit agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits, which is a direct measure of G protein activation.

Materials:

-

Cell membranes from cells expressing KOR.

-

[³⁵S]GTPγS.

-

KOR agonist (e.g., U-50,488H).

-

ML190 stock solution.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP.

-

96-well filter plates.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of ML190 in Assay Buffer.

-

In a 96-well plate, add cell membranes, ML190 dilutions, and GDP. Incubate on ice.

-

Add the KOR agonist at a fixed concentration.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for 60 minutes.

-

Terminate the reaction by rapid filtration.

-

Wash the filters with ice-cold wash buffer.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Plot the inhibition of agonist-stimulated [³⁵S]GTPγS binding against the concentration of ML190 to determine its potency as an antagonist in modulating G protein activation.

Schild Analysis (for pA₂ Determination)

This analysis is used to determine if ML190 is a competitive antagonist and to calculate its pA₂ value, a measure of its affinity.

Procedure:

-

Perform a full agonist dose-response curve in a functional assay (e.g., β-arrestin or GTPγS assay) to determine the agonist's EC₅₀.

-

Perform several agonist dose-response curves in the presence of fixed concentrations of ML190.

-

Calculate the dose ratio (DR) for each concentration of ML190. The dose ratio is the ratio of the agonist EC₅₀ in the presence of the antagonist to the agonist EC₅₀ in the absence of the antagonist.

-

Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of ML190 on the x-axis.

-

The x-intercept of the linear regression of the Schild plot provides the pA₂ value. A slope of 1 is indicative of competitive antagonism.

References

Application Notes and Protocols for the Use of ML323, a Potent USP1 Inhibitor, in Cell-Based Assays

Audience: Researchers, scientists, and drug development professionals.

Topic: This document provides detailed application notes and protocols for the utilization of ML323, a selective inhibitor of Ubiquitin-Specific Protease 1 (USP1), in various cell-based assays. While the initial inquiry concerned ML190, it is important to clarify that ML190 is characterized in the scientific literature as a selective κ-opioid receptor (KOR) antagonist, not a USP1 inhibitor. Therefore, these notes focus on the well-documented USP1 inhibitor, ML323, to ensure accuracy and relevance for researchers in the field of DNA damage response and cancer biology.

Introduction

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a critical role in the DNA damage response (DDR) and Fanconi anemia (FA) pathways.[1][2][3] USP1, in complex with its cofactor UAF1 (USP1-associated factor 1), is responsible for the deubiquitination of key proteins involved in DNA repair, notably monoubiquitinated Fanconi Anemia Complementation Group D2 protein (FANCD2) and Proliferating Cell Nuclear Antigen (PCNA).[4][5] By removing the ubiquitin signal, USP1 effectively terminates the DNA damage response, allowing the cell cycle to proceed.

In many cancers, USP1 is overexpressed, contributing to increased DNA repair capacity and resistance to DNA-damaging chemotherapeutics such as cisplatin. Inhibition of USP1, therefore, represents a promising therapeutic strategy to sensitize cancer cells to these agents.

ML323 is a potent and selective, reversible small molecule inhibitor of the USP1-UAF1 complex. It has been shown to increase the levels of monoubiquitinated PCNA and FANCD2 in cells, thereby disrupting DNA repair and potentiating the cytotoxic effects of DNA-damaging agents. These application notes provide detailed protocols for utilizing ML323 in common cell-based assays to study its effects on cell viability, DNA damage, and apoptosis.

Mechanism of Action of USP1 and Inhibition by ML323

USP1, in its active complex with UAF1, removes monoubiquitin from FANCD2 and PCNA. This deubiquitination is a crucial step in turning off the DNA damage signal. ML323 binds to a cryptic site on USP1, allosterically inhibiting its deubiquitinase activity. This leads to the accumulation of ubiquitinated FANCD2 and PCNA, persistent DNA damage signaling, and ultimately, cell cycle arrest and apoptosis, particularly in cells with underlying DNA repair defects or in combination with DNA-damaging agents.

Caption: Signaling pathway of USP1 and its inhibition by ML323.

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of ML323.

Table 1: In Vitro Inhibitory Activity of ML323 against USP1-UAF1

| Assay Type | Substrate | IC50 (nM) | Reference |

| Ubiquitin-Rhodamine | Ub-Rho | 76 | |

| Gel-based | K63-linked di-Ub | 174 | |

| Gel-based | Ub-PCNA | 820 |

Table 2: Cellular Activity of ML323 in Combination with Cisplatin

| Cell Line | Cancer Type | Assay Type | ML323 EC50 (µM) (alone) | Cisplatin EC50 (µM) (alone) | Combination Effect | Reference |

| H596 | Non-Small Cell Lung Cancer | Cytotoxicity Assay | Not specified | Not specified | ML323 potentiates Cisplatin cytotoxicity | |

| U2OS | Osteosarcoma | Cytotoxicity Assay | Not specified | Not specified | ML323 potentiates Cisplatin cytotoxicity | |

| A2780 | Ovarian Cancer | Cell Viability | >10 | ~2.5 | Synergistic cytotoxicity with Mitomycin C & Bleomycin |

Experimental Protocols

Cell Viability/Cytotoxicity Assay (MTT/XTT Assay)

This protocol is designed to assess the effect of ML323, alone or in combination with a DNA-damaging agent, on cell viability.

Caption: Workflow for a typical cell viability assay.

Materials:

-

Cancer cell line of interest (e.g., H596, U2OS, A2780)

-

Complete cell culture medium

-

96-well cell culture plates

-

ML323 (stock solution in DMSO)

-

DNA-damaging agent (e.g., Cisplatin, stock solution in an appropriate solvent)

-

MTT or XTT reagent

-

Solubilization buffer (for MTT assay)

-

Plate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.

-

Prepare serial dilutions of ML323 and the DNA-damaging agent in complete medium.

-

For single-agent treatment, add 100 µL of the diluted ML323 or DNA-damaging agent to the respective wells. For combination treatment, add the compounds simultaneously or sequentially, depending on the experimental design. Include vehicle-only (e.g., DMSO) control wells.

-

Incubate the plate for 48 to 72 hours.

-

Add 20 µL of MTT (5 mg/mL in PBS) or 50 µL of XTT solution to each well.

-

Incubate for 2-4 hours at 37°C.

-

If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Read the absorbance on a plate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

-

Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot for PCNA and FANCD2 Ubiquitination

This protocol allows for the detection of increased monoubiquitination of PCNA and FANCD2, the direct downstream targets of USP1, upon treatment with ML323.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

ML323

-

DNA-damaging agent (optional, e.g., UV irradiation or Cisplatin)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies against PCNA, FANCD2, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Seed cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with ML323 (e.g., 1-10 µM) for a specified time (e.g., 6-24 hours). A positive control for DNA damage can be included (e.g., treat with cisplatin or expose to UV radiation).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Image the blot. An increase in the higher molecular weight band for PCNA (~29 kDa + 8 kDa for ubiquitin) and FANCD2 (~166 kDa + 8 kDa for ubiquitin) indicates successful USP1 inhibition.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis following treatment with ML323.

Materials:

-

Cancer cell line of interest

-

6-well cell culture plates

-

ML323

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with ML323 as described for the Western blot protocol.

-

Harvest both adherent and floating cells and wash with ice-cold PBS.

-

Resuspend cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

Annexin V-negative/PI-negative cells are viable.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Conclusion

ML323 is a valuable tool for investigating the role of USP1 in DNA damage repair and for exploring USP1 inhibition as a therapeutic strategy in cancer. The protocols provided here offer a starting point for researchers to characterize the effects of ML323 in various cell-based models. It is recommended to optimize treatment concentrations and durations for each cell line and experimental setup. The ability of ML323 to sensitize cancer cells to DNA-damaging agents highlights its potential in combination therapies.

References

- 1. Nominating Novel USP1 Small Molecule Inhibitor as a Preclinical Candidate for BRCA mutant tumors| Insilico Medicine [insilico.com]

- 2. Inhibition of USP1 enhances anticancer drugs-induced cancer cell death through downregulation of survivin and miR-216a-5p-mediated upregulation of DR5 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]